

# Protocol for Efficacy Testing of Butoxycarboxim on Aphids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Butoxycarboxim**

Cat. No.: **B166929**

[Get Quote](#)

## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for evaluating the efficacy of **Butoxycarboxim**, a carbamate insecticide, against aphid populations. These guidelines are designed for laboratory and greenhouse settings to ensure accurate and reproducible results for research, development, and regulatory purposes.

## Introduction

**Butoxycarboxim** is a systemic insecticide with both contact and stomach action, belonging to the carbamate class of pesticides.<sup>[1][2]</sup> Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.<sup>[2][3]</sup> Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, which results in paralysis and eventual death of the insect.<sup>[2][3][4]</sup> Aphids, as major agricultural pests, are common targets for insecticides like **Butoxycarboxim**.<sup>[1][2]</sup> Accurate efficacy testing is crucial for determining optimal application rates, assessing potential resistance, and developing effective pest management strategies.

## Aphid Rearing Protocol (Agar-Leaf Method)

A consistent supply of healthy, age-standardized aphids is critical for reliable bioassays. The agar-leaf method provides a controlled environment for rearing aphids on excised leaves.<sup>[5]</sup>

**Materials:**

- Petri dishes (3-5 cm diameter) with ventilated lids[6]
- Agar powder[6]
- Distilled water[6]
- Host plant leaves (e.g., Chinese Cabbage for *Myzus persicae*)[6]
- Fine-tipped paintbrush[6]
- Forceps[6]
- Growth chamber or incubator with controlled temperature, humidity, and photoperiod (e.g., 20°C, 60% RH, 16:8 light/dark)[7]

**Procedure:**

- Prepare Agar Medium: Mix 1% (w/w) agar powder with distilled water and heat until boiling, stirring continuously. Allow the mixture to cool for approximately 10 minutes before pouring it into the petri dishes to a depth of at least 3-4 mm.[6]
- Leaf Preparation: Collect fresh, untreated leaves from the host plant. Using a sharpened metal tube, cut leaf discs slightly smaller than the diameter of the petri dish.[7]
- Assemble Rearing Units: Once the agar has solidified, place a leaf disc (abaxial surface facing upwards) onto the agar surface in each petri dish.[7]
- Introduce Aphids: Using a fine-tipped paintbrush, transfer a small number of adult apterous (wingless) aphids onto the leaf discs.[7]
- Incubation: Place the petri dishes in a growth chamber with controlled environmental conditions.[7]
- Colony Maintenance: Replace the leaf discs and agar as needed to ensure a continuous supply of fresh food for the aphid colony. For generating age-specific cohorts for bioassays,

transfer adults to new leaf discs and remove them after 24 hours, leaving the newly born nymphs.[\[7\]](#)

## Butoxycarboxim Solution Preparation

Accurate preparation of test concentrations is fundamental for determining dose-response relationships.

Materials:

- Technical grade **Butoxycarboxim** (known purity)
- Acetone (analytical grade)
- Distilled water
- Surfactant (e.g., Triton X-100)
- Volumetric flasks
- Pipettes
- Analytical balance

Procedure:

- Correction Factor: Calculate the correction factor (CF) for the purity of the technical grade **Butoxycarboxim**:  $CF = 100 / \% \text{ purity.}$ [\[2\]](#)
- Prepare Stock Solution: To prepare a stock solution (e.g., 10,000  $\mu\text{g/mL}$ ), calculate the required weight of the technical insecticide using the formula: Weight (mg) = Desired Concentration ( $\mu\text{g/mL}$ ) x Desired Volume (mL) x CF / 1000.[\[2\]](#) Weigh the calculated amount of **Butoxycarboxim** and dissolve it in a small amount of acetone in a volumetric flask. Bring the solution to the final volume with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure proper mixing and leaf surface adhesion.
- Serial Dilutions: Prepare a series of test concentrations by performing serial dilutions of the stock solution with distilled water containing the surfactant. A geometric progression of doses

(e.g., 1, 2, 4, 8 µg/mL) is recommended.[8]

## Efficacy Testing Protocols

Two common methods for evaluating the efficacy of **Butoxycarboxim** on aphids are the leaf-dip bioassay (contact toxicity) and the soil-drench bioassay (systemic toxicity).

This method is used to determine the contact toxicity of an insecticide.

Materials:

- Prepared aphid rearing units with age-standardized aphids (adults or nymphs)[7]
- Prepared **Butoxycarboxim** solutions of varying concentrations[7]
- Control solution (distilled water with surfactant)[7]
- Forceps[6]
- Paper towels[6]
- Beakers[6]

Procedure:

- Leaf Disc Treatment: Dip individual leaf discs into the prepared insecticide solutions for 10 seconds with gentle agitation. Ensure the entire leaf surface is immersed.[7]
- Drying: Place the dipped leaf discs on paper towels (abaxial surface facing upwards) to air dry.[7]
- Exposure: Once the insecticide deposit is dry, place the treated leaf discs into petri dishes with solidified agar.[7]
- Aphid Introduction: Transfer a known number of aphids (e.g., 20-30 adults or nymphs) onto each leaf disc using a fine-tipped paintbrush.[7]
- Incubation: Seal the petri dishes with ventilated lids and place them in a growth chamber under controlled conditions.[7]

- Mortality Assessment: Assess aphid mortality after a specific time interval, typically 72 hours for carbamates.<sup>[7]</sup> Aphids that are unable to right themselves within 10 seconds when gently prodded are considered dead.<sup>[7]</sup>

This method evaluates the systemic efficacy of an insecticide absorbed by the plant's roots.

#### Materials:

- Potted host plants
- Aphid-infested plants or a source of aphids
- Prepared **Butoxycarboxim** solutions of varying concentrations
- Control solution (distilled water with surfactant)
- Graduated cylinders or syringes for application
- Cages to enclose plants

#### Procedure:

- Plant Preparation: Use healthy, uniformly sized potted plants.
- Insecticide Application: Apply a known volume of the **Butoxycarboxim** solution to the soil of each pot, ensuring even distribution around the base of the plant.<sup>[4]</sup> The control group receives only the water-surfactant solution.<sup>[4]</sup>
- Systemic Uptake Period: Allow a specific period (e.g., 3-7 days) for the plant to absorb and translocate the insecticide.
- Aphid Infestation: After the uptake period, infest the plants with a known number of aphids. This can be done by placing infested leaves onto the test plants or by directly transferring aphids with a paintbrush. Enclose the plants in cages to prevent aphid movement between treatments.
- Incubation: Maintain the plants in a greenhouse or growth chamber under suitable growing conditions.

- Efficacy Assessment: At set intervals (e.g., 3, 7, and 14 days after infestation), count the number of live aphids on a representative sample of leaves from each plant or on the entire plant.

## Data Presentation and Analysis

Data Collection: For each concentration and the control, record the initial number of aphids and the number of dead/live aphids at each assessment time point. A minimum of three replicates per concentration is recommended.[7]

Data Analysis:

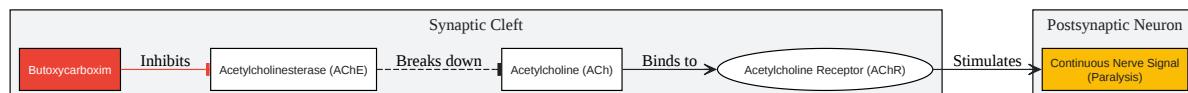
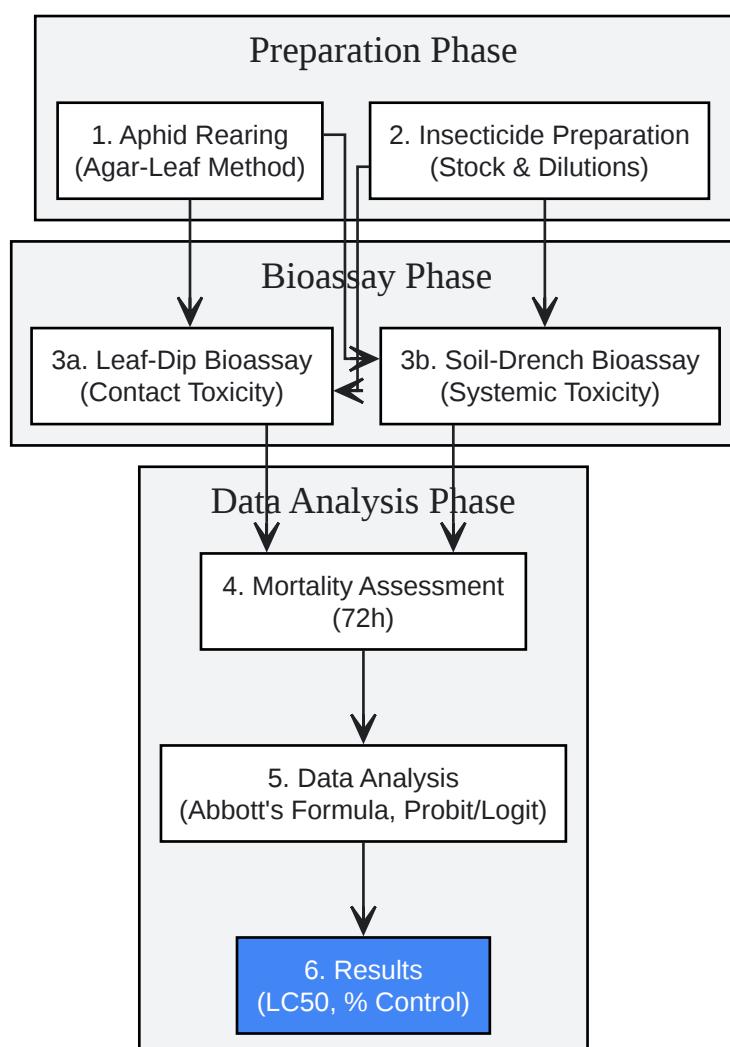

- Mortality Correction: Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.<sup>[2]</sup> Corrected % Mortality =  $[1 - (n \text{ in T after treatment} / n \text{ in C after treatment})] * 100$  Where 'n' is the number of live aphids, 'T' is the treated group, and 'C' is the control group.
- Dose-Response Analysis: Use probit or logit analysis to determine the lethal concentration required to kill 50% (LC50) and 90% (LC90) of the aphid population.<sup>[7]</sup>
- Systemic Efficacy Analysis: For soil-drench assays, calculate the percentage of population reduction for each treatment compared to the control. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), can be used to determine significant differences between treatments.

Table 1: Example Efficacy Data for Carbamate Insecticides on Aphids

| Insecticide | Aphid Species     | Concentration (mg/L) | Mortality (%) (48h)    | Reference |
|-------------|-------------------|----------------------|------------------------|-----------|
| Pirimicarb  | Myzus<br>mumecola | Field Dose           | 95-100                 | [9]       |
| Pirimicarb  | Myzus<br>mumecola | 2.64 (LC50)          | 50                     | [9]       |
| Carbosulfan | Aphis pomi        | -                    | Moderate<br>Resistance | [10]      |
| Fenobucarb  | Aphis pomi        | -                    | Moderate<br>Resistance | [10]      |


Note: Data for **Butoxycarboxim** on specific aphid species is limited in recent literature; Pirimicarb, Carbosulfan, and Fenobucarb are presented as examples of carbamate insecticides.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mode of action of **Butoxycarboxim** in the insect nervous system.



[Click to download full resolution via product page](#)

Caption: Overall workflow for **Butoxycarboxim** efficacy testing on aphids.



[Click to download full resolution via product page](#)

Caption: Relationship between insecticide concentration and aphid mortality.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
- 3. bynder.envu.com [bynder.envu.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 7. irac-online.org [irac-online.org]
- 8. journals.rdagriculture.in [journals.rdagriculture.in]
- 9. Efficacy of Insecticides against the Invasive Apricot Aphid, *Myzus mumecola* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Protocol for Efficacy Testing of Butoxycarboxim on Aphids]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166929#protocol-for-butoxycarboxim-efficacy-testing-on-aphids>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)